molecular formula C23H22N4O5S B14922803 4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-3-methoxy-N-(2-methylphenyl)benzenesulfonamide

4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-3-methoxy-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B14922803
M. Wt: 466.5 g/mol
InChI Key: HMOFNKVPXGZAAA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-3-methoxy-N-(2-methylphenyl)benzenesulfonamide involves multiple stepsIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.

Scientific Research Applications

4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-3-methoxy-N-(2-methylphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting specific enzymes or interacting with molecular targets. For example, it inhibits carbonic anhydrase IX, leading to disruption of pH regulation in cancer cells, which can induce apoptosis. The molecular pathways involved include the inhibition of enzyme activity and interference with cellular metabolism .

Comparison with Similar Compounds

Similar compounds include other benzenesulfonamide derivatives, such as:

Compared to these compounds, 4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-3-methoxy-N-(2-methylphenyl)benzenesulfonamide exhibits unique structural features and enhanced biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H22N4O5S

Molecular Weight

466.5 g/mol

IUPAC Name

4-[(5-cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methylideneamino]-3-methoxy-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C23H22N4O5S/c1-14-7-5-6-8-19(14)26-33(30,31)16-9-10-20(21(11-16)32-4)25-13-18-15(2)17(12-24)22(28)27(3)23(18)29/h5-11,13,26,29H,1-4H3

InChI Key

HMOFNKVPXGZAAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)N=CC3=C(N(C(=O)C(=C3C)C#N)C)O)OC

Origin of Product

United States

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